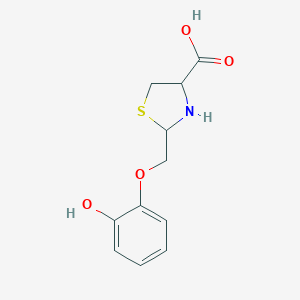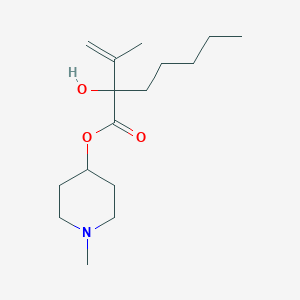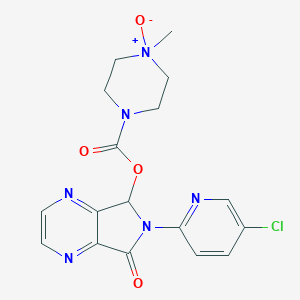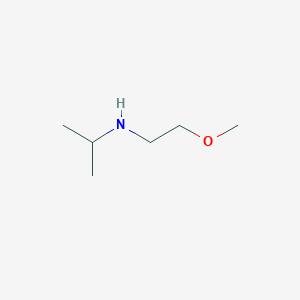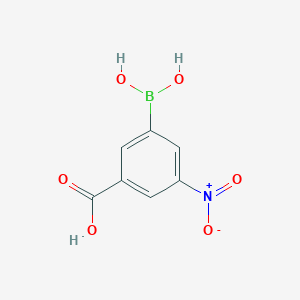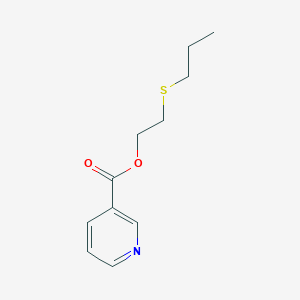
2-propylsulfanylethyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid, 2-(propylthio)ethyl ester is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol This compound is a derivative of nicotinic acid (niacin), which is a form of vitamin B3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(propylthio)ethyl ester can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the reaction of nicotinic acid with 2-(propylthio)ethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction typically proceeds through esterification, where the carboxyl group of nicotinic acid reacts with the hydroxyl group of 2-(propylthio)ethanol to form the ester linkage.
Industrial Production Methods
Industrial production of nicotinic acid, 2-(propylthio)ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid, 2-(propylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Nicotinic acid, 2-(propylthio)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of nicotinic acid, 2-(propylthio)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The propylthio group may also interact with specific proteins or enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid (niacin): The parent compound, which is a form of vitamin B3.
Nicotinamide: The amide form of nicotinic acid, also a form of vitamin B3.
Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness
Nicotinic acid, 2-(propylthio)ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
101952-73-2 |
|---|---|
Formule moléculaire |
C11H15NO2S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
Clé InChI |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-73-2 |
Synonymes |
2-propylsulfanylethyl pyridine-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


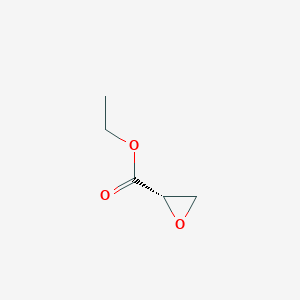
![(3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B21288.png)
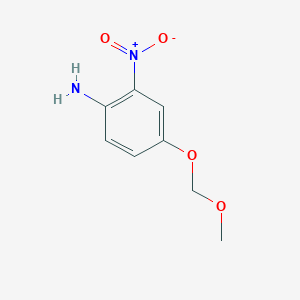
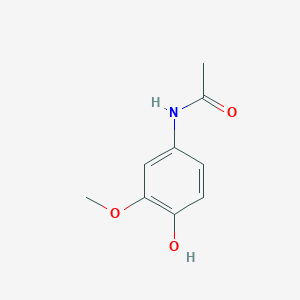
![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
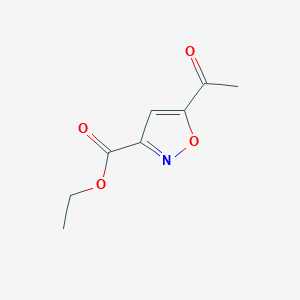
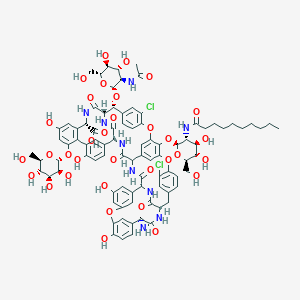
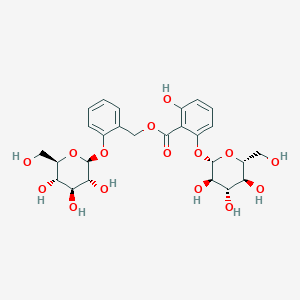
![Ethanone, 1-bicyclo[4.1.0]hept-1-yl-, (-)-(9CI)](/img/structure/B21306.png)
